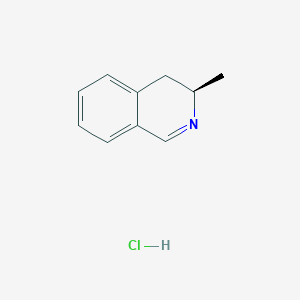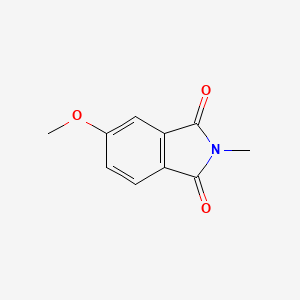
5-Methoxy-2-methylisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-methylisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a class of compounds known for their significant biological and pharmaceutical properties Isoindoline-1,3-dione derivatives are commonly referred to as phthalimides and are found in various natural products and synthetic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoindoline-1,3-dione core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order carbonyl compounds, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-methylisoindoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline-1,3-dione: The parent compound with similar structural features.
N-Substituted isoindoline-1,3-diones: Derivatives with various substituents on the nitrogen atom.
Phthalimides: A broader class of compounds that includes isoindoline-1,3-dione derivatives.
Uniqueness
5-Methoxy-2-methylisoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
63196-45-2 |
|---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
5-methoxy-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO3/c1-11-9(12)7-4-3-6(14-2)5-8(7)10(11)13/h3-5H,1-2H3 |
InChI-Schlüssel |
XBMAYZIUFPBRBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


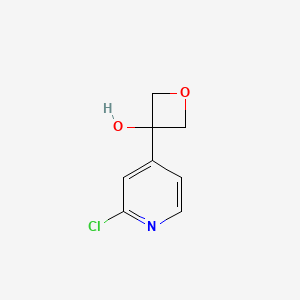


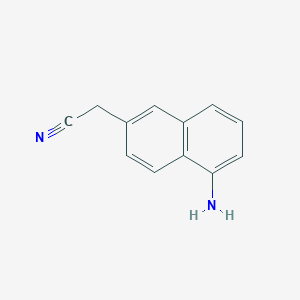




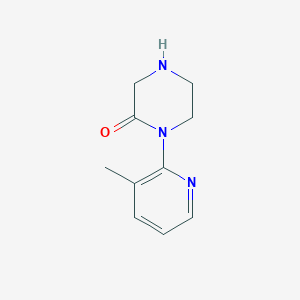
![6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine](/img/structure/B11907927.png)
![Isothiazolo[5,4-b]quinoline](/img/structure/B11907930.png)
![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B11907932.png)

